B1574737 Tumour rejection Antigen P815 (35-43)

Tumour rejection Antigen P815 (35-43)

Cat. No. B1574737
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tumour rejection Antigen P815

Scientific Research Applications

  • Immunotherapy in Melanoma :

    • The identification and characterization of tumor rejection antigens, like P815, are crucial for developing effective immunotherapies in melanoma. T cells play a major role in recognizing tumor cells predominantly through MHC-dependent mechanisms. The study of the immunopeptidome, which includes the repertoire of peptides presented by MHC molecules, is vital for understanding and improving therapeutic approaches in melanoma (Bräunlein & Krackhardt, 2017).
  • Enhancement of Tumor Rejection with CARs :

    • Chimeric antigen receptors (CARs) have been modified to redirect and reprogram T cells, enhancing their ability to mediate tumor rejection. Directing these CARs to specific loci, such as the T-cell receptor α constant (TRAC) locus, not only results in uniform CAR expression but also enhances T cell potency, leading to improved tumor rejection in models like acute lymphoblastic leukemia (Eyquem et al., 2017).
  • Neoantigen-Specific T Cells in Lung Cancer Treatment :

    • In non-small cell lung carcinoma, the presence of late-differentiated effector neoantigen-specific CD8+ T cells in peripheral blood correlates with a positive response to atezolizumab treatment. This highlights the potential of neoantigen-specific T cells as biomarkers for anti-tumor response in immunotherapy (Fehlings et al., 2019).
  • Targeting Tumors with Allogeneic IgG and Dendritic Cell Stimuli :

    • The study found that allogeneic IgG antibodies, when combined with dendritic cell stimuli, can induce potent T-cell-mediated anti-tumor immune responses. This approach was effective in eradicating tumors in mouse models of various cancers, including melanoma, pancreas, lung, and breast cancer (Carmi et al., 2015).
  • Ovarian Cancer Tumor Rejection Antigens :

    • In ovarian cancer, the cancer-testis (CT) family of antigens are prominent tumor rejection antigens. The identification and characterization of neoantigens are crucial for enhancing the efficacy of immunotherapy in treating ovarian cancer (Want et al., 2018).

properties

Product Name

Tumour rejection Antigen P815 (35-43)

sequence

LPYLGWLVF

source

Mus musculus (Mouse)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Tumour rejection Antigen P815 (35-43)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.